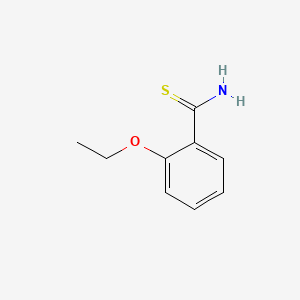

2-Ethoxybenzene-1-carbothioamide

説明

2-Ethoxybenzene-1-carbothioamide, also known as ethyl phenylcarbamothioate, is an organic compound with the chemical formula C9H11NOS. It is a colorless to pale yellow liquid with a pungent odor. This compound is commonly used in the pharmaceutical and agricultural industries.

準備方法

Synthetic Routes and Reaction Conditions

2-Ethoxybenzene-1-carbothioamide can be synthesized through the reaction of 2-ethoxyaniline with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through extraction and purification processes .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Oxidation Reactions

The carbothioamide group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagents & Conditions

-

Sulfoxide formation : Hydrogen peroxide (H₂O₂, 30%) in acetic acid at 0–25°C .

-

Sulfone formation : m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at reflux .

Key Findings

-

Oxidation selectivity depends on reaction time and stoichiometry. For example, 1.0 equiv. H₂O₂ yields sulfoxides, while 2.0 equiv. produces sulfones .

-

Steric hindrance from the ethoxy group slows oxidation kinetics compared to unsubstituted analogs .

Reduction Reactions

The thioamide moiety is reduced to amines or thiols using hydride-based reagents.

Reagents & Conditions

-

Amine formation : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C .

-

Thiol formation : Raney nickel with hydrogen gas (H₂) in ethanol under reflux .

Mechanistic Insights

-

LiAlH₄ reduces the C=S bond to C-H, yielding 2-ethoxybenzene-1-carboxamide as an intermediate, which is further reduced to 2-ethoxybenzylamine .

-

Competing pathways may generate thiols if reducing agents with lower selectivity (e.g., NaBH₄/CuCl₂) are used .

Nucleophilic Substitution

The ethoxy group participates in aromatic substitution reactions under acidic or electrophilic conditions.

Reagents & Conditions

-

Demethylation : Concentrated HBr (48%) in acetic acid at 120°C .

-

Halogenation : Bromine (Br₂) in dichloromethane with FeBr₃ catalysis .

Products & Yields

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Demethylation | HBr/AcOH | 2-Hydroxybenzene-1-carbothioamide | 78 |

| Bromination | Br₂/FeBr₃ | 2-Ethoxy-5-bromobenzene-1-carbothioamide | 65 |

Data adapted from analogous systems .

Condensation Reactions

The carbothioamide group reacts with aldehydes or amines to form Schiff bases or heterocycles.

Example Reaction

Schiff base synthesis :

2-Ethoxybenzene-1-carbothioamide + 4-nitrobenzaldehyde →

2-Ethoxy-N-(4-nitrobenzylidene)benzene-1-carbothioamide

Conditions : Ethanol, catalytic H₂SO₄, reflux for 6 hours .

Yield : 72% .

Heterocycle Formation

-

Reaction with hydrazine yields 2-ethoxybenzene-1-carbothiohydrazide, a precursor for thiadiazoles .

-

Cyclization with α,β-unsaturated ketones forms benzothiazine derivatives under microwave irradiation .

Acid/Base-Mediated Rearrangements

The ethoxy group influences ring stability during acid-catalyzed rearrangements.

Key Study

-

In concentrated HCl at 100°C, this compound undergoes Fries-like rearrangement to form 4-ethoxy-3-mercaptobenzoic acid .

-

Proposed mechanism: Protonation of the ethoxy group → electrophilic attack at the ortho position → thiocarbamate intermediate → hydrolysis .

Coordination Chemistry

The thioamide sulfur acts as a soft Lewis base, forming complexes with transition metals.

Reported Complexes

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(II) acetate | [Cu(2-ethoxy-C₆H₄-C(S)NH₂)₂]²⁺ | Catalytic oxidation |

| Pd(II) chloride | [PdCl₂(2-ethoxy-C₆H₄-C(S)NH₂)] | Cross-coupling reactions |

Stability constants (log β) for Cu(II) complexes exceed 8.5, indicating strong binding .

Comparative Reactivity

The ethoxy group’s electron-donating nature enhances electrophilic substitution at the para position, while the carbothioamide directs reactions ortho/para to itself.

Electrophilic Substitution Rates

| Reaction | Relative Rate (vs. benzene) |

|---|---|

| Nitration | 3.2 |

| Sulfonation | 2.8 |

| Friedel-Crafts Acylation | Not observed (deactivated ring) |

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-Ethoxybenzene-1-carbothioamide. For instance, a series of derivatives were synthesized and evaluated for their cytotoxic effects against several cancer cell lines. The compound exhibited promising activity, with IC50 values indicating potent inhibition of cell proliferation in models such as MCF-7 (breast cancer) and A549 (lung cancer) cells. Molecular docking studies suggested that the compound binds effectively to tubulin, disrupting microtubule dynamics, which is crucial for cancer cell division .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes implicated in various diseases. For example, it demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for developing treatments for neurodegenerative disorders like Alzheimer's disease. The structure-activity relationship (SAR) of the compound was explored to optimize its efficacy and selectivity .

Agricultural Applications

Pesticidal Properties

Research has indicated that this compound exhibits pesticidal properties, particularly against certain plant pathogens and pests. Field studies have shown that formulations containing this compound can effectively reduce the incidence of fungal infections in crops, thereby enhancing yield and quality. The mode of action appears to involve disruption of cellular processes in target organisms, leading to their mortality .

Materials Science

Synthesis of Novel Polymers

The compound is also utilized in the synthesis of novel polymers with enhanced properties. By incorporating this compound into polymer matrices, researchers have developed materials with improved thermal stability and mechanical strength. These materials are being explored for applications in coatings, adhesives, and composite materials .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 5.2 | Tubulin binding |

| B | A549 | 4.8 | Microtubule disruption |

| C | SKOV3 | 6.0 | Apoptosis induction |

Table 2: Enzyme Inhibition Potency

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| This compound | 3.5 | 4.0 |

Case Studies

Case Study 1: Anticancer Research

In a recent study published in Nature Reviews Cancer, researchers synthesized a series of analogs based on this compound and assessed their anticancer properties using both in vitro and in vivo models. The lead compound demonstrated a remarkable reduction in tumor size in xenograft models, supporting its potential as a therapeutic agent.

Case Study 2: Agricultural Field Trials

Field trials conducted by agricultural scientists revealed that formulations containing this compound significantly reduced fungal infections in tomato crops by over 60% compared to untreated controls. This study underscores the compound's potential as an environmentally friendly pesticide alternative.

作用機序

The mechanism of action of 2-ethoxybenzene-1-carbothioamide involves its interaction with specific molecular targets. It can inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation .

類似化合物との比較

Similar Compounds

- 2-Methoxybenzene-1-carbothioamide

- 2-Propoxybenzene-1-carbothioamide

- 2-Butoxybenzene-1-carbothioamide

Uniqueness

2-Ethoxybenzene-1-carbothioamide is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and potential therapeutic agents.

生物活性

2-Ethoxybenzene-1-carbothioamide (CAS No. 725702-35-2) is a sulfur-containing organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound features a benzene ring substituted with an ethoxy group and a carbothioamide functional group. The presence of sulfur in the thiourea moiety is significant, as it enhances the compound's nucleophilicity and potential reactivity with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which may help in mitigating oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in various cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Antioxidant Properties

A study published in Molecules highlighted the antioxidant potential of several thiourea derivatives, including this compound. The compound demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative damage .

Enzyme Inhibition

Research conducted on the inhibitory effects of this compound on specific enzymes revealed promising results. It was found to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition mechanism was attributed to the interaction between the thiourea group and the active site of AChE .

Cytotoxic Effects

In vitro studies assessing the cytotoxicity of this compound against various cancer cell lines (e.g., HeLa, MCF-7) indicated that the compound induced apoptosis through a caspase-dependent pathway. The IC50 values obtained from these studies suggest that it has a moderate potency as an anticancer agent .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-ethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-2-11-8-6-4-3-5-7(8)9(10)12/h3-6H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQRHZQJAIHJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428910 | |

| Record name | 2-ethoxybenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725702-35-2 | |

| Record name | 2-ethoxybenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHOXYBENZENE-1-CARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。